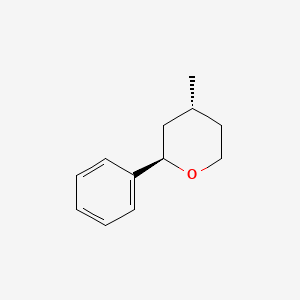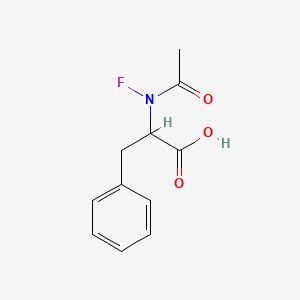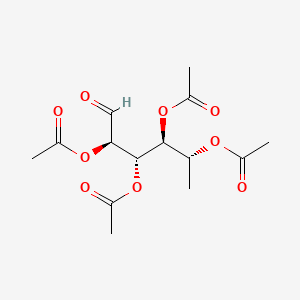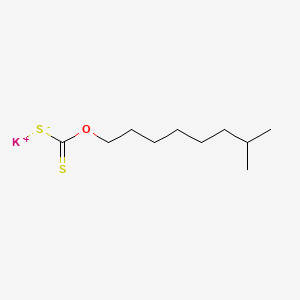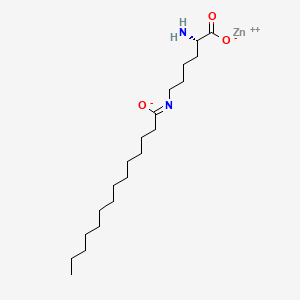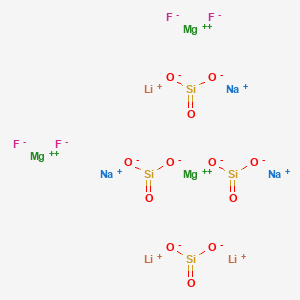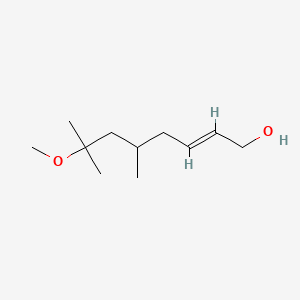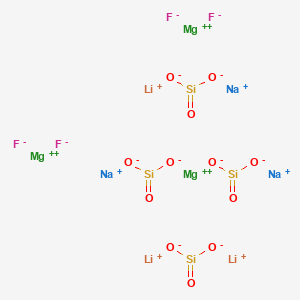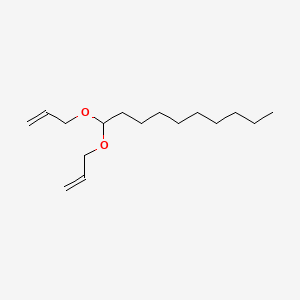![molecular formula C15H15BrN2 B12651064 2,3,4,12-Tetrahydro-1H-indolo[2,3-a]quinolizin-5-ium bromide CAS No. 21236-69-1](/img/structure/B12651064.png)
2,3,4,12-Tetrahydro-1H-indolo[2,3-a]quinolizin-5-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 112667 is a compound of interest in various scientific fields due to its unique chemical properties and potential applications. It is known for its stability and reactivity, making it a valuable subject for research in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NSC 112667 involves multiple steps, each requiring specific reaction conditions. The process typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and purification. The exact synthetic route can vary depending on the desired purity and yield of the final product.
Industrial Production Methods
In an industrial setting, the production of NSC 112667 is scaled up using optimized reaction conditions to ensure high yield and cost-effectiveness. This often involves the use of large reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.
Análisis De Reacciones Químicas
Types of Reactions
NSC 112667 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of NSC 112667 are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels. Common reagents used in these reactions include acids, bases, solvents, and catalysts that facilitate the desired transformations.
Major Products Formed
The major products formed from the reactions of NSC 112667 depend on the type of reaction and the conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield various substituted compounds.
Aplicaciones Científicas De Investigación
NSC 112667 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or interaction with biomolecules.
Medicine: It is investigated for its potential therapeutic effects, including its role as a drug candidate or a diagnostic agent.
Industry: It is used in the development of new materials, catalysts, and other industrial applications.
Mecanismo De Acción
The mechanism of action of NSC 112667 involves its interaction with specific molecular targets and pathways. This can include binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
NSC 112667 can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include:
- NSC 125973
- NSC 181339-01
- NSC 820
Uniqueness
NSC 112667 stands out due to its specific chemical structure, reactivity, and potential applications. Its stability and versatility make it a valuable compound for various scientific and industrial purposes.
Propiedades
Número CAS |
21236-69-1 |
|---|---|
Fórmula molecular |
C15H15BrN2 |
Peso molecular |
303.20 g/mol |
Nombre IUPAC |
2,3,4,12-tetrahydro-1H-indolo[2,3-a]quinolizin-5-ium;bromide |
InChI |
InChI=1S/C15H14N2.BrH/c1-2-6-13-11(5-1)12-8-10-17-9-4-3-7-14(17)15(12)16-13;/h1-2,5-6,8,10H,3-4,7,9H2;1H |
Clave InChI |
NVYRLQOVEPOOIM-UHFFFAOYSA-N |
SMILES canónico |
C1CC[N+]2=C(C1)C3=C(C=C2)C4=CC=CC=C4N3.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-bromo-4-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B12651005.png)
